molecular formula C12H16BrNO B5822019 N-(4-bromophenyl)-2-ethylbutanamide

N-(4-bromophenyl)-2-ethylbutanamide

Cat. No. B5822019
M. Wt: 270.17 g/mol
InChI Key: KUKNAIUOAFMFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-ethylbutanamide is a chemical compound that belongs to the family of amides. It is also known as 4-bromo-2-ethyl-N-(propan-2-yl)benzamide. This compound has gained significant attention in recent years due to its potential application in scientific research.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-ethylbutanamide is not well understood. However, it has been reported to exhibit anti-inflammatory and analgesic properties. It is believed that the compound acts by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-ethylbutanamide has been reported to exhibit several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for inflammation and pain. It has also been reported to have antioxidant properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-2-ethylbutanamide is its potential application in the development of drugs for the treatment of various diseases. It has been found to exhibit several beneficial properties, including anti-inflammatory, analgesic, and antioxidant properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-2-ethylbutanamide. One of the areas of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the compound's potential application in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further research could be conducted to elucidate the exact mechanism of action of the compound and to identify any potential side effects.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-ethylbutanamide is a chemical compound with potential application in scientific research. It has been found to exhibit several beneficial properties, including anti-inflammatory, analgesic, and antioxidant properties. The compound has been synthesized using a well-established method and has been used by several researchers in the development of drugs for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and to identify any potential limitations and side effects.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-ethylbutanamide involves the reaction of 4-bromoacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with ethylmagnesium bromide to obtain the final product. This method of synthesis has been reported in the literature and has been successfully used by several researchers.

Scientific Research Applications

N-(4-bromophenyl)-2-ethylbutanamide has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential application in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.

properties

IUPAC Name

N-(4-bromophenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKNAIUOAFMFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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